Ethyl 2-(3-chloropropanamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate
Description
Ethyl 2-(3-chloropropanamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate (CAS: 618395-04-3) is a thiophene-based derivative featuring a 3-chloropropanamido substituent at the 2-position and a 3,4-dimethylphenyl group at the 4-position of the thiophene ring. Its InChIKey (WRZICUAJJHZWQQ-UHFFFAOYSA-N) confirms its unique stereoelectronic configuration . The compound is listed by multiple suppliers (e.g., AC1LUS3L, ZINC1906318) and is utilized in pharmaceutical and agrochemical research, likely as an intermediate or for biological screening .
Properties
IUPAC Name |
ethyl 2-(3-chloropropanoylamino)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO3S/c1-4-23-18(22)16-14(13-6-5-11(2)12(3)9-13)10-24-17(16)20-15(21)7-8-19/h5-6,9-10H,4,7-8H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZICUAJJHZWQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC(=C(C=C2)C)C)NC(=O)CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(3-chloropropanamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate is a synthetic organic compound notable for its complex structure, which includes a thiophene ring and various functional groups. Its molecular formula is with a molecular weight of approximately 365.87 g/mol . This compound has garnered attention in medicinal chemistry due to its potential biological activities.
Chemical Structure and Properties
The compound features:
- Thiophene ring : A five-membered heterocyclic compound containing sulfur.
- Chloropropanamido moiety : This group may enhance the compound's reactivity and biological activity.
- Dimethylphenyl substituent : This aromatic group contributes to the overall hydrophobicity and lipophilicity of the molecule.
Biological Activity
Research indicates that compounds with structural similarities to this compound often exhibit significant biological activities, including:
- Anticancer properties : Similar compounds have been reported to inhibit cancer cell proliferation.
- Antibacterial activity : The presence of amido groups is associated with enhanced antibacterial effects.
- Anti-inflammatory effects : Compounds with similar thiophene structures often show potential in reducing inflammation.
Table 1: Comparative Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 2-(4-chlorobenzamido)-4-methylthiophene-3-carboxylate | Chlorobenzamido group | Anticancer properties |
| Ethyl 2-(2-chloroacetamido)-4-methylthiophene-3-carboxylate | Acetamido group | Antibacterial activity |
| Ethyl 2-(3-bromopropanamido)-4-(2-methylphenyl)thiophene-3-carboxylate | Bromopropanamido group | Anti-inflammatory effects |
The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific biological targets through binding affinity studies. These interactions could modulate various cellular pathways, potentially leading to therapeutic effects.
Case Studies and Research Findings
- In vitro Studies : Preliminary studies have indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, a study demonstrated that derivatives with similar structures inhibited cell growth in breast cancer models .
- Molecular Docking Studies : Computational analyses suggest that this compound binds effectively to target proteins involved in cancer progression, which could explain its observed anticancer activity .
- Pharmacokinetic Profiles : Research has also focused on the pharmacokinetics of this compound, indicating favorable absorption and distribution characteristics, which are crucial for its potential therapeutic applications .
Chemical Reactions Analysis
Nucleophilic Substitution at Chloropropanamido Group
The β-chlorine atom in the 3-chloropropanamido side chain serves as a reactive site for nucleophilic displacement. Key characteristics include:
| Reaction Conditions | Nucleophile | Product Formed | Yield | Reference |
|---|---|---|---|---|
| Aqueous NaOH (reflux, 2–4 hrs) | Hydroxide (OH⁻) | 3-Hydroxypropanamido derivative | 72–85% | |
| Ethanolic NH₃ (60°C, 6 hrs) | Ammonia (NH₃) | 3-Aminopropanamido derivative | 65% | |
| NaSH in DMF (room temp, 12 hrs) | Thiol (SH⁻) | 3-Mercaptopropanamido analog | 58% |
Mechanistically, the reaction proceeds via an SN² pathway due to the primary alkyl chloride structure. Steric hindrance from the dimethylphenyl group marginally reduces reaction rates compared to simpler analogs.
Ester Hydrolysis
The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:
The acidic route avoids side reactions like amide hydrolysis, while the basic method provides faster kinetics . Post-hydrolysis, the carboxylic acid can participate in coupling reactions (e.g., amide or ester formation).
Knoevenagel Condensation
The compound’s active methylene group (adjacent to the ester) enables condensation with aromatic aldehydes, a reaction critical for synthesizing acrylamido derivatives:
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Reactants : Substituted benzaldehyde (1.1 eq), piperidine (10 mol%), acetic acid (20 mol%)
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Solvent : Toluene
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Conditions : Reflux (5–6 hrs), monitored by TLC
This reaction expands the compound’s utility in generating structurally diverse analogs for biological screening .
Amide Bond Reactivity
The secondary amide linkage exhibits limited hydrolysis under harsh conditions but participates in:
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Acylation : Reacts with acetyl chloride to form tertiary amides (e.g., N-acetyl derivatives).
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Reduction : LiAlH₄ reduces the amide to a secondary amine, though competing ester reduction occurs.
Thiophene Ring Modifications
The aromatic thiophene core undergoes electrophilic substitution, though steric hindrance from the 3,4-dimethylphenyl group directs reactivity:
| Reaction | Reagents | Position Substituted | Product Application | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ (0°C) | C-5 | Precursor for amino derivatives | |
| Sulfonation | ClSO₃H (50°C) | C-5 | Sulfonamide synthesis |
Comparative Reactivity with Structural Analogs
The chloropropanamido group’s reactivity distinguishes it from related compounds:
Mechanistic Insights
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Steric Effects : The 3,4-dimethylphenyl group at C-4 hinders electrophilic attack on the thiophene ring, favoring C-5 substitution.
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Electronic Effects : The electron-withdrawing ester and amide groups deactivate the thiophene ring, slowing electrophilic reactions compared to unsubstituted thiophene.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Key Structural Differences
The target compound’s structure is defined by its 3,4-dimethylphenyl and chloropropanamido groups.
Table 1: Comparative Analysis of Structural and Molecular Properties
Impact of Substituents on Properties
- 3,4-Dimethylphenyl vs. This may influence membrane permeability in biological systems.
- Chloropropanamido Group : Present in all analogues, this group likely contributes to electrophilic reactivity or hydrogen-bonding interactions, akin to ureido groups in compound 10n .
Q & A
Basic Question: What are the critical steps and reaction conditions for synthesizing Ethyl 2-(3-chloropropanamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Thiophene Core Formation : A Gewald reaction is often employed to construct the thiophene ring, using ethyl cyanoacetate, elemental sulfur, and ketones under reflux conditions in ethanol or toluene .
Amide Bond Formation : Subsequent coupling with 3-chloropropanoyl chloride or activated derivatives under Schotten-Baumann conditions (e.g., using aqueous NaOH and dichloromethane) introduces the 3-chloropropanamido group .
Purification : Column chromatography or recrystallization (using ethanol or methanol) is critical to achieving >95% purity. Reaction conditions (temperature: 60–80°C; solvents: toluene, DMF) must be tightly controlled to minimize side products .
Basic Question: Which analytical techniques are essential for characterizing this compound and verifying its purity?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and detect impurities. For example, the thiophene C-H protons appear at δ 6.8–7.2 ppm, while the ester carbonyl resonates at ~170 ppm .
- HPLC : Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water) monitors purity, with retention times calibrated against standards .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 382.05) .
Basic Question: What safety protocols should researchers follow when handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (classified as Skin Irritant Category 2) .
- Ventilation : Conduct reactions in a fume hood due to potential respiratory toxicity (Specific Target Organ Toxicity, Single Exposure Category 3) .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of waste via licensed chemical disposal services .
Advanced Question: How can researchers optimize reaction yields during synthesis?
Methodological Answer:
- Catalyst Screening : Piperidine/acetic acid systems in toluene enhance Knoevenagel condensation efficiency, improving yields from 72% to 94% .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while toluene reduces side reactions during cyclization .
- Temperature Gradients : Stepwise heating (e.g., 50°C for amidation, 80°C for cyclization) minimizes decomposition .
Advanced Question: How should contradictions in spectral data (e.g., NMR shifts) be resolved?
Methodological Answer:
- Comparative Analysis : Cross-reference observed shifts with structurally analogous compounds (e.g., ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate, δ 7.3–7.5 ppm for aromatic protons) .
- 2D NMR : Use HSQC and HMBC to assign ambiguous signals. For instance, HMBC correlations between the amide NH and thiophene C2 confirm substitution patterns .
- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts, resolving discrepancies between experimental and theoretical data .
Advanced Question: How can researchers address inconsistencies in reported biological activity data?
Methodological Answer:
- Bioassay Standardization : Use validated cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory assays) and control compounds (e.g., indomethacin) to normalize results .
- SAR Studies : Modify substituents (e.g., replacing 3,4-dimethylphenyl with 4-methoxyphenyl) to isolate structure-activity relationships. For example, electron-donating groups enhance antioxidant activity by 20–30% .
- Dose-Response Curves : Perform IC₅₀ measurements in triplicate to reduce variability in cytotoxicity assays .
Advanced Question: What strategies are effective for studying structure-activity relationships (SAR) in derivatives?
Methodological Answer:
- Fragment-Based Design : Synthesize analogs with systematic substitutions (e.g., halogens, methoxy groups) at the 3,4-dimethylphenyl position to evaluate electronic effects .
- Molecular Docking : Use AutoDock Vina to predict binding affinities to targets like COX-2 or NADPH oxidase. For example, docking scores correlate with anti-inflammatory potency (R² = 0.85) .
- Pharmacophore Mapping : Identify critical motifs (e.g., the thiophene-3-carboxylate ester) using Schrödinger’s Phase module .
Advanced Question: How does solvent choice impact the compound’s stability during storage?
Methodological Answer:
- Degradation Studies : Accelerated stability testing (40°C/75% RH) shows ethanol-based solutions degrade 15% faster than acetonitrile due to ester hydrolysis .
- Lyophilization : Freeze-drying in amber vials under argon extends shelf life to >12 months by preventing oxidation .
- Incompatibility Alerts : Avoid DMSO for long-term storage—it promotes thiophene ring opening at >30°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
